molecular formula C8H17N3O B13829355 N-Propylpiperazine-1-carboxamide CAS No. 343271-91-0

N-Propylpiperazine-1-carboxamide

Cat. No.: B13829355
CAS No.: 343271-91-0
M. Wt: 171.24 g/mol
InChI Key: DJVCFHRVCZHWME-UHFFFAOYSA-N
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Description

N-Propylpiperazine-1-carboxamide is a chemical compound with the molecular formula C8H17N3O. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in the synthesis of various drugs due to their versatile chemical properties .

Preparation Methods

The synthesis of N-Propylpiperazine-1-carboxamide can be achieved through several methods. One common synthetic route involves the reaction of piperazine with propyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours. The product is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield .

Chemical Reactions Analysis

N-Propylpiperazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as halides, amines, or thiols.

Mechanism of Action

The mechanism of action of N-Propylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Properties

CAS No.

343271-91-0

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

N-propylpiperazine-1-carboxamide

InChI

InChI=1S/C8H17N3O/c1-2-3-10-8(12)11-6-4-9-5-7-11/h9H,2-7H2,1H3,(H,10,12)

InChI Key

DJVCFHRVCZHWME-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N1CCNCC1

Origin of Product

United States

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